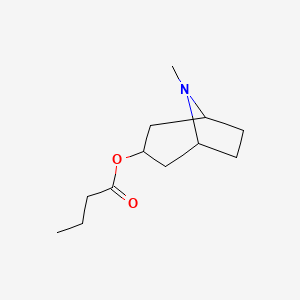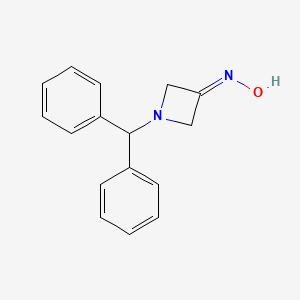
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one is a complex organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxybenzoic acids or their derivatives.
Cyclization: The formation of the xanthone core structure is accomplished through cyclization reactions, which may involve the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in redox reactions, contributing to its antioxidant activity. The prenyl group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Specific pathways and molecular targets may include enzymes, receptors, and signaling molecules involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-tetrahydroxyxanthone: Lacks the prenyl group but shares the hydroxylation pattern.
1,3,7-trihydroxyxanthone: Similar structure with one fewer hydroxyl group.
1,3,6,8-tetramethoxyxanthone: Methoxy groups instead of hydroxyl groups.
Uniqueness
1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one is unique due to the presence of both multiple hydroxyl groups and a prenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-10-11(20)7-13(22)16-17(23)15-12(21)5-9(19)6-14(15)24-18(10)16/h3,5-7,19-22H,4H2,1-2H3 |
InChI Key |
ORJTWCCUDWJNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(C=C(C=C3O2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)


![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)







![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
